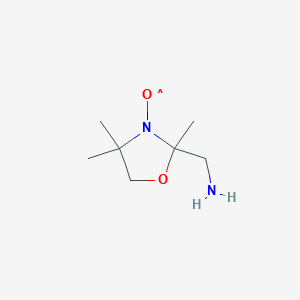
(2,4,4-Trimethyl-3-(l1-oxidaneyl)oxazolidin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-methyl Doxyl can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with an aminating agent under controlled conditions. For example, the reaction of a methyl-substituted doxyl precursor with an aminating agent such as ammonia or an amine can yield the desired product. The reaction conditions typically involve the use of a solvent, such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-2-methyl Doxyl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-2-methyl Doxyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Applications De Recherche Scientifique
2-(Aminomethyl)-2-methyl Doxyl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-2-methyl Doxyl involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)-2-methyl Benzimidazole: Shares a similar aminomethyl group but has a different core structure.
2-(Aminomethyl)-2-methyl Piperidine: Another compound with a similar aminomethyl group but a different ring structure.
Uniqueness
2-(Aminomethyl)-2-methyl Doxyl is unique due to its specific chemical structure and properties, which distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C7H15N2O2 |
|---|---|
Poids moléculaire |
159.21 g/mol |
InChI |
InChI=1S/C7H15N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h4-5,8H2,1-3H3 |
Clé InChI |
RMWSDEGPLPDGED-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(N1[O])(C)CN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















